molecular formula C21H26N4O3 B2865916 N-isopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921515-04-0

N-isopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2865916
CAS No.: 921515-04-0
M. Wt: 382.464
InChI Key: LYBDMUMXZCEDNM-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyridine derivative with various substituents. Pyrazolopyridines are a class of compounds that contain a pyrazole ring fused with a pyridine ring. They are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .


Molecular Structure Analysis

The compound contains a pyrazolopyridine core, which is a bicyclic structure containing a five-membered pyrazole ring (with two nitrogen atoms) fused to a six-membered pyridine ring (with one nitrogen atom). It also has various substituents, including an isopentyl group, a methoxyethyl group, a phenyl group, and a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazolopyridine core and the various substituents. For example, the carboxamide group could potentially participate in reactions with nucleophiles, and the aromatic rings might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the polar carboxamide group and the aromatic rings could impact its solubility and stability .

Scientific Research Applications

Synthesis and Characterization

Compounds within this class have been synthesized and characterized for their potential therapeutic applications. For instance, the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidine derivatives have been documented, revealing their in vitro cytotoxic activity against various cancer cell lines, suggesting potential applications in anticancer research (Hassan, Hafez, & Osman, 2015). Such studies highlight the interest in this compound class for drug discovery and development.

Antitumor and Anti-Inflammatory Applications

The research extends to evaluating the antitumor and anti-inflammatory properties of related compounds. For instance, polymethoxylated fused pyridine ring systems, which share structural features with the compound , have been synthesized and screened for their in vitro antitumor activity, demonstrating a broad spectrum of activity against various tumor cell lines (Rostom, Hassan, & El-Subbagh, 2009). These findings underscore the potential utility of these compounds in developing new anticancer therapies.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many pyrazolopyridine derivatives are biologically active and can interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthetic methods for introducing different substituents. This could potentially lead to the discovery of new compounds with improved biological activity .

Properties

IUPAC Name

5-(2-methoxyethyl)-N-(3-methylbutyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15(2)9-10-22-20(26)17-13-24(11-12-28-3)14-18-19(17)23-25(21(18)27)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDMUMXZCEDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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